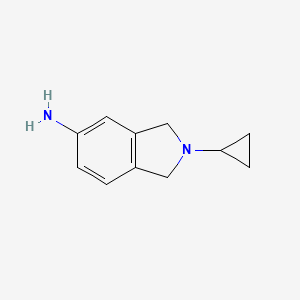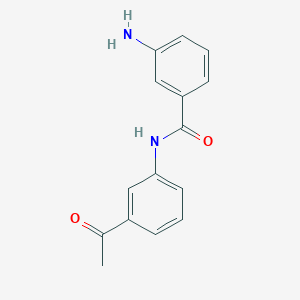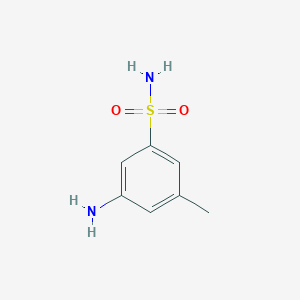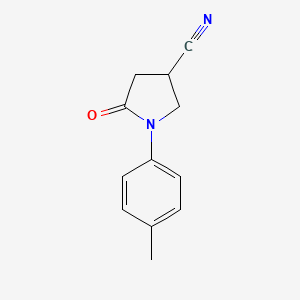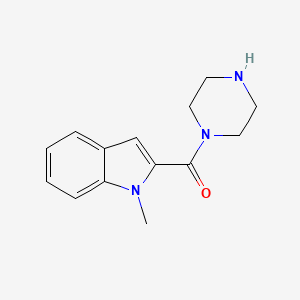
(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone
Vue d'ensemble
Description
“(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone” is a compound that has been studied for its potential biological activities . It has a molecular formula of C14H17N3O and a molecular weight of 243.3 .
Synthesis Analysis
A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
Applications De Recherche Scientifique
Environmental Monitoring
New psychoactive substances (NPSs), including synthetic cannabinoids and piperazines, have been analyzed in wastewater to monitor community drug use and environmental release. A study developed a method using solid phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for determining 10 NPSs in influent and effluent wastewater. This approach highlights the environmental impact of these substances and their prevalence in highly touristic areas (Borova et al., 2015).
Medical Research
Anti-HIV Activity
β-Carboline derivatives, including compounds structurally related to (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone, have been synthesized and evaluated for their selective inhibition activity against HIV-2 strains. This research suggests potential applications in developing treatments for HIV-2 infections, with several derivatives showing comparable activity to nucleoside reverse transcriptase inhibitors (Ashok et al., 2015).
Histamine H(4) Receptor Antagonists
Compounds structurally related to the query chemical have been studied as histamine H(4) receptor (H(4)R) antagonists, which could potentially be used in treating allergic reactions and other conditions involving the histamine pathway. These studies involve synthesis and structure-activity relationship analysis to identify potent ligands (Terzioğlu et al., 2004).
Material Science
A novel organic compound, synthesized from (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone derivatives, was evaluated as a corrosion inhibitor for mild steel in acidic media. The study found that this compound effectively prevents corrosion, showing promise for applications in material protection and preservation (Singaravelu & Bhadusha, 2022).
Propriétés
IUPAC Name |
(1-methylindol-2-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-16-12-5-3-2-4-11(12)10-13(16)14(18)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEYOALTSDEQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



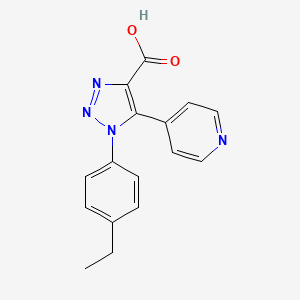
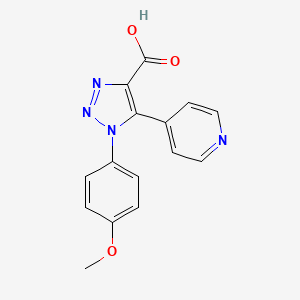
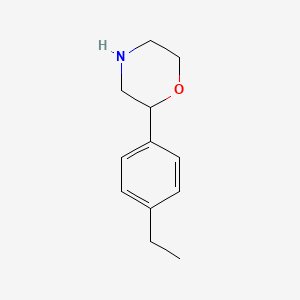
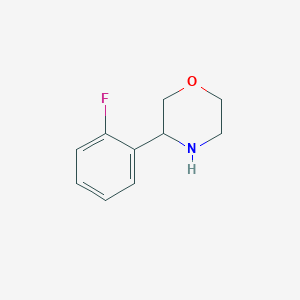
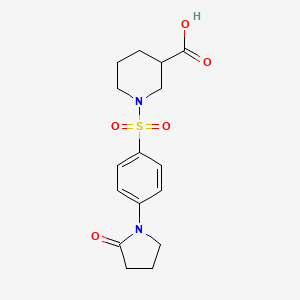
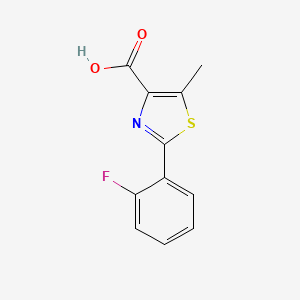
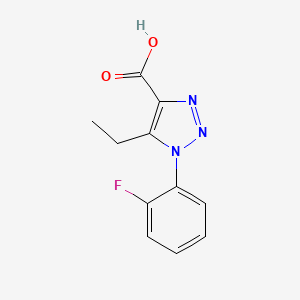
![[1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine](/img/structure/B3073289.png)
![2-{2-[1-(4-Methoxyphenyl)cyclobutyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3073292.png)
